molecular formula C10H12ClIN2O2 B1498290 Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate CAS No. 234108-74-8

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate

Cat. No.: B1498290
CAS No.: 234108-74-8
M. Wt: 354.57 g/mol
InChI Key: KTCWXIDJSFQZCV-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is a chemical compound characterized by its complex structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate typically involves multiple steps, starting with the preparation of the pyridine ring One common method is the halogenation of pyridine derivatives to introduce chlorine and iodine atoms at specific positions on the ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the iodine atom to an iodate or iodide.

  • Reduction: Reduction of the chlorine atom to form a chloro-substituted pyridine derivative.

  • Substitution Reactions: Replacement of the chlorine or iodine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or iodine can be used, often in the presence of a catalyst.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various halogenated pyridine derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate is used as a building block for the synthesis of more complex molecules. Its halogenated pyridine core makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows for selective binding to specific biomolecules, aiding in the understanding of biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a versatile precursor for pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-3-iodopyridine: Similar structure but lacks the tert-butyl carbamate group.

  • Tert-butyl (2-chloropyridin-4-YL)carbamate: Similar structure but lacks the iodine atom.

  • 2-Chloro-3-iodopyridin-4-ol: Similar structure but has a hydroxyl group instead of the carbamate group.

This comprehensive overview highlights the significance of Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCWXIDJSFQZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660438
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234108-74-8
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234108-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyllithium (36.3 mL, 1.7M in pentane) is added dropwise to a solution of (2-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester (6.00 g, 26.2 mmol) in THF (46 mL) at −78° C. under Ar. The yellow/orange mixture is stirred for 2 h at −78° C. then warmed to −40° C. for 1 h then cooled to −78° C. before dropwise addition of I2 (15.65 g, 61.7 mmol) in THF (49 mL). The reaction mixture is stirred for 1.5 h at −78° C. then at −10° C. for 30 minutes. The reaction is quenched with saturated NH4Cl solution then diluted with CH2Cl2 and washed with saturated NH4Cl, saturated sodium thiosulfate, water then brine. The organic layer is dried over MgSO4, filtered and concentrated to dryness. The crude product is chromatographed eluting with 1-2% MeOH/CH2Cl2 to yield the title product (7.96 g, 22.5 mmol) as a bright yellow solid. 1H NMR (CDCl3, 300 MHz) δ8.14 (d, 1H), 8.02 (d, 1H), 7.32 (bs, 1H), 1.60 (s, 9H). EI MS [M]+=354, 356, Cl pattern.
Quantity
36.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
15.65 g
Type
reactant
Reaction Step Two
Name
Quantity
49 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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